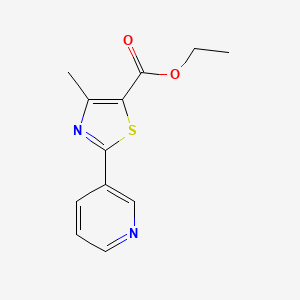

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJYSPUXYJWHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347210 | |

| Record name | Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39091-00-4 | |

| Record name | Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic motif frequently encountered in a vast array of biologically active compounds and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various compounds with potential therapeutic applications. The strategic combination of the pyridine ring, a common feature in many drugs, with the thiazole core offers a rich chemical space for the development of novel molecular entities. This guide provides a comprehensive overview of the synthetic strategy, mechanistic rationale, and a detailed experimental protocol for the preparation of this important building block, tailored for researchers and professionals in the field of drug development.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of the target compound is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[1][2][3] In the context of our target molecule, this translates to the reaction between pyridine-3-carbothioamide and ethyl 2-chloroacetoacetate .

Reaction Scheme:

The selection of this synthetic route is underpinned by its reliability, generally high yields, and the ready availability of the starting materials.[1] The reaction proceeds through a well-established mechanism, which will be elucidated in the following section.

Mechanistic Insights: Unraveling the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a multi-step process that begins with a nucleophilic attack and culminates in a dehydration-aromatization sequence to form the stable thiazole ring.[1][4]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic sulfur atom of the pyridine-3-carbothioamide attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This step follows an SN2 mechanism.[1]

-

Intermediate Formation: This initial attack forms an acyclic intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide moiety then acts as a nucleophile, attacking the carbonyl carbon of the ketoester portion of the intermediate. This intramolecular cyclization forms a five-membered ring intermediate.

-

Dehydration and Aromatization: The final step involves the elimination of a molecule of water (dehydration) to generate the aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.

Experimental Workflow Visualization

The overall process for the synthesis of this compound can be visualized as a two-stage process: the synthesis of the precursors followed by the final condensation reaction.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

An In-Depth Technical Guide to Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate (CAS: 39091-00-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. From anti-infectives to anticancer and metabolic disorder treatments, the versatility of the thiazole nucleus is well-documented. This guide focuses on a specific, promising derivative: Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. We will delve into its synthesis, physicochemical properties, and explore its potential as a lead compound in drug discovery, particularly in the context of metabolic diseases.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a central thiazole ring substituted with a methyl group, an ethyl carboxylate group, and a pyridine ring at positions 4, 5, and 2, respectively.[1]

| Property | Value | Source |

| CAS Number | 39091-00-4 | [2] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [2] |

| Molecular Weight | 248.3 g/mol | [2] |

| Melting Point | 82-84 °C | [2] |

| Appearance | Solid (likely colorless to off-white) | [3] |

| Solubility | Expected to have moderate solubility in organic solvents like DMSO, ethanol. Limited solubility in water. | [1][4] |

The presence of the ethyl ester group enhances the lipophilicity of the molecule, a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[1] The pyridine moiety, a common feature in many bioactive molecules, can participate in hydrogen bonding and other interactions with biological targets.

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most probable and widely adopted method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of this compound, the logical precursors would be pyridine-3-carbothioamide and ethyl 2-chloroacetoacetate.

// Reactants Thioamide [label="Pyridine-3-carbothioamide"]; AlphaHalo [label="Ethyl 2-chloroacetoacetate"];

// Intermediate Intermediate [label="Thioester Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Product Product [label="Ethyl 4-methyl-2-pyridin-3-yl-\n1,3-thiazole-5-carboxylate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Steps Thioamide -> Intermediate [label="Nucleophilic Attack\n(S on carbonyl C)"]; AlphaHalo -> Intermediate; Intermediate -> Product [label="Cyclization &\nDehydration"];

// Caption caption [label="Fig. 1: Hantzsch Thiazole Synthesis Workflow.", shape=plaintext, fontsize=10]; }

Fig. 1: Hantzsch Thiazole Synthesis Workflow.Step-by-Step Experimental Protocol (Adapted from a similar synthesis[5])

This protocol is adapted from the synthesis of the pyridin-4-yl isomer and is expected to yield the desired pyridin-3-yl product with minor modifications as needed.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine-3-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water.

-

Neutralization: Neutralize the aqueous mixture with a 10% sodium bicarbonate solution. This step is crucial to precipitate the product from its hydrochloride salt, which may have formed during the reaction.

-

Isolation: Collect the resulting solid precipitate by filtration.

-

Purification: Wash the crude product with water and recrystallize from a suitable solvent, such as ethanol, to obtain the pure this compound.

Causality Behind Experimental Choices:

-

Absolute Ethanol: The use of an anhydrous solvent is important to prevent side reactions, such as the hydrolysis of the ester or the α-haloketone.

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

-

Neutralization with Sodium Bicarbonate: The pyridine nitrogen is basic and can be protonated by any acidic byproducts, forming a water-soluble salt. The addition of a mild base deprotonates the pyridine ring, causing the neutral, less soluble product to precipitate.

Potential Biological Activity and Therapeutic Applications

While direct experimental data on the biological activity of this compound is limited in the public domain, strong evidence from related compounds points towards its potential as an antidiabetic agent .

Inhibition of Carbohydrate-Digesting Enzymes

A key therapeutic strategy for managing type 2 diabetes mellitus involves the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.

Numerous studies have demonstrated that thiazole and pyridine-containing heterocyclic compounds exhibit significant inhibitory activity against these enzymes. The structural features of this compound, particularly the nitrogen-containing heterocyclic rings, suggest its potential to interact with the active sites of α-amylase and α-glucosidase. The hydrazide derivatives of similar pyrazolo[3,4-b]pyridine structures have shown remarkable antidiabetic activity due to the nitrogen donor atoms interacting with the enzyme's active site.[5]

// Nodes Compound [label="Ethyl 4-methyl-2-pyridin-3-yl-\n1,3-thiazole-5-carboxylate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme [label="α-Amylase / α-Glucosidase", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Carbohydrates [label="Complex Carbohydrates"]; Glucose [label="Glucose"]; Absorption [label="Glucose Absorption"]; BloodSugar [label="Postprandial\nHyperglycemia"];

// Relationships Carbohydrates -> Glucose [label="Digestion", arrowhead=vee]; Enzyme -> Carbohydrates [style=invis]; Compound -> Enzyme [label="Inhibition", arrowhead=tee, color="#EA4335"]; Glucose -> Absorption [arrowhead=vee]; Absorption -> BloodSugar [arrowhead=vee];

// Caption caption [label="Fig. 2: Proposed Mechanism of Antidiabetic Activity.", shape=plaintext, fontsize=10]; }

Fig. 2: Proposed Mechanism of Antidiabetic Activity.Other Potential Activities

The thiazole scaffold is a versatile pharmacophore, and derivatives have been reported to possess a wide range of biological activities, including:

-

Antimicrobial Activity: Many thiazole derivatives have demonstrated potent antibacterial and antifungal properties.[5][6]

-

Anti-inflammatory Activity: The thiazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: Certain thiazole-containing compounds have shown promise as anticancer agents.

Further screening of this compound against a panel of biological targets is warranted to fully elucidate its therapeutic potential.

Future Directions and Drug Development Perspectives

This compound represents a promising starting point for the development of novel therapeutics, particularly for type 2 diabetes. The next logical steps in its evaluation would include:

-

In Vitro Enzyme Inhibition Assays: Quantitative assessment of its inhibitory activity against α-amylase and α-glucosidase to determine its IC₅₀ values.

-

Cell-Based Assays: Evaluation of its effects on glucose uptake and insulin signaling in relevant cell lines.

-

In Vivo Studies: Assessment of its efficacy in animal models of diabetes to determine its effect on blood glucose levels and other metabolic parameters.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Determination of its ADME properties and assessment of its safety profile.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential for drug discovery. Based on the established biological activities of related thiazole and pyridine derivatives, it is a prime candidate for investigation as an inhibitor of carbohydrate-digesting enzymes for the management of type 2 diabetes. This technical guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and a strong rationale for its further investigation as a novel therapeutic agent.

References

-

ChemBK. Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate. [Link]

-

ChemBK. 4-methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid. [Link]

-

Journal of Pharmaceutical Chemistry. #143 Design, synthesis, induced-fit docking, DFT, molecular dynamics, and biological evaluation of some thiazolidine-4-ones as antidiabetic agent through PPAR-γ partial agonism. [Link]

-

PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

The Chemical Society of Japan. Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. [Link]

-

Bouling Chemical Co., Limited. 4-Methyl-2-Pyridin-3-Yl-1,3-Thiazole-5-Carboxylic Acid. [Link]

-

Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

Sources

- 1. CAS 39091-00-4: Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole… [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 4-Methyl-2-Pyridin-3-Yl-1,3-Thiazole-5-Carboxylic Acid | CAS Number, Properties, Uses, Safety Data & Supplier China | Advanced Chemical Information [chemheterocycles.com]

- 4. chembk.com [chembk.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a pyridine ring, a methyl group, and an ethyl carboxylate group. This scaffold is of significant interest in medicinal chemistry due to the prevalence of both thiazole and pyridine moieties in a wide array of biologically active molecules. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring can further modulate the compound's physicochemical properties and biological activity, making this hybrid structure a compelling subject for drug discovery and development.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol based on the Hantzsch thiazole synthesis, its full characterization, and a discussion of its potential applications in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific research. The fundamental properties of this compound are detailed below.

| Identifier | Value |

| IUPAC Name | Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C |

Note: A specific CAS Number for the pyridin-3-yl isomer was not definitively available in public databases at the time of this writing. Researchers should verify the CAS number upon sourcing or synthesis. For comparison, the closely related pyridin-4-yl isomer is assigned CAS Number 89401-54-7.[1]

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of a thioamide with an α-haloketone. In this case, nicotinamide is first converted to nicotinothioamide, which is then reacted with ethyl 2-chloroacetoacetate.

Step 1: Synthesis of Nicotinothioamide (Pyridine-3-carbothioamide)

The first step in the synthesis is the conversion of nicotinamide to its corresponding thioamide. This is typically achieved by reacting nicotinamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Protocol:

-

To a solution of nicotinamide (1 eq) in anhydrous toluene, Lawesson's reagent (0.5 eq) is added.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford nicotinothioamide.

Step 2: Hantzsch Condensation to Yield this compound

The synthesized nicotinothioamide is then condensed with ethyl 2-chloroacetoacetate to form the target thiazole ring.

Protocol:

-

Nicotinothioamide (1 eq) and ethyl 2-chloroacetoacetate (1.1 eq) are dissolved in a suitable solvent, such as ethanol or isopropanol.

-

The reaction mixture is heated to reflux and stirred for 6-8 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is evaporated under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the pure this compound.

A similar procedure has been successfully employed for the synthesis of the pyridin-4-yl isomer.[3]

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

-

Stoichiometry: A slight excess of the α-halo ester is often used to ensure the complete consumption of the thioamide.

-

Purification: Recrystallization is a cost-effective and efficient method for purifying the final product, provided a suitable solvent system can be identified. Column chromatography offers a more universal approach for purification if recrystallization is not effective.

Experimental Workflow Diagram:

Caption: Potential anticancer mechanism of action.

Antimicrobial and Anti-inflammatory Activity

The thiazole nucleus is a cornerstone in the development of antimicrobial agents. When combined with a pyridine moiety, the resulting compounds have shown promising activity against a range of bacterial and fungal strains. Additionally, some pyridine- and thiazole-based hydrazides have demonstrated significant anti-inflammatory properties, suggesting a potential dual therapeutic role for this class of compounds. [4]

Conclusion

This compound is a synthetically accessible and medicinally relevant heterocyclic compound. The Hantzsch thiazole synthesis provides a reliable and scalable route to this molecule. Its structural motifs suggest a high potential for biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential therapeutic applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

-

SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available at: [Link]

-

Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.

- Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Google Patents.

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC - NIH. Available at: [Link]

-

Synthesis of new 2‐pyridinone and thiazole derivatives containing coumarin moiety. ResearchGate. Available at: [Link]

-

Hantzsch's Pyridine Synthesis. ACS Publications - American Chemical Society. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

synthesis of thiazoles. YouTube. Available at: [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]

-

4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

-

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. ChemSynthesis. Available at: [Link]

Sources

- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate: A Search for Experimental Evidence

A comprehensive search for experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate has revealed a significant lack of publicly available information. While data for isomeric and structurally related compounds are accessible, a detailed technical guide on the specified molecule cannot be constructed without direct experimental evidence. This document outlines the findings of the search and explains the necessity of authentic data for scientific integrity.

The initial investigation aimed to collate and analyze the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of this compound. However, extensive searches of chemical databases and scientific literature did not yield any publications that report the synthesis and subsequent spectroscopic characterization of this specific compound.

Available data for analogous compounds, such as the pyridin-4-yl isomer, Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate, is limited. For this isomer, only a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is readily accessible, with no available NMR or IR data. Another related but structurally distinct molecule, Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, has more comprehensive data, including ¹H NMR, ¹³C NMR, and mass spectrometry. However, the fundamental differences in the heterocyclic core (a triazole instead of a thiazole) and substitution (a formyl group instead of a methyl group) make this data unsuitable for a direct comparative analysis or as a reliable proxy for the target molecule.

The Importance of Authentic Spectroscopic Data

The creation of an in-depth technical guide for researchers and drug development professionals necessitates the use of verified experimental data. Spectroscopic analysis is a cornerstone of chemical characterization, providing a unique fingerprint of a molecule's structure and purity.

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity of atoms and their chemical environment.

-

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.

-

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide insights into its structure through fragmentation patterns.

Without access to the actual spectra for this compound, any attempt to generate a technical guide would be purely speculative. Such a document would lack the scientific integrity required for a research and development audience and could be misleading.

A definitive technical guide on the spectroscopic data of this compound cannot be produced at this time due to the absence of published experimental spectra. The scientific community relies on peer-reviewed, reproducible data for the accurate characterization of chemical compounds. Should a reliable source containing the synthesis and full spectroscopic analysis of this molecule become available, a comprehensive technical guide could then be developed. Researchers interested in this specific molecule are encouraged to consult forthcoming synthetic chemistry literature or specialized chemical structure databases for any future updates.

biological activity of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

An In-Depth Technical Guide on the Biological Activity of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its synthesis, potential biological activities, and the experimental methodologies required for its evaluation. Drawing upon the established knowledge of similar thiazole-containing molecules, this document serves as a technical resource for researchers investigating novel therapeutic agents. It outlines prospective antimicrobial and anticancer properties and offers detailed protocols for their assessment, aiming to catalyze further research and development in this promising area.

Introduction: The Prominence of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif renowned for its wide array of pharmacological properties.[1] Its presence in both natural products and synthetic compounds has been linked to a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3] The unique electronic and structural features of the thiazole nucleus, particularly the presence of nitrogen and sulfur atoms, enable it to interact with various biological targets through hydrogen bonding and other non-covalent interactions.[4] This versatility has established the thiazole scaffold as a critical building block in the design and development of novel therapeutic agents.[4]

This guide delves into the specific biological potential of this compound, a compound that synergistically combines the thiazole core with a pyridine moiety, another heterocycle of significant medicinal importance. The strategic incorporation of the pyridine ring is anticipated to modulate the compound's physicochemical properties and enhance its biological efficacy.

Synthesis and Characterization: A Probable Synthetic Route

The synthesis of this compound can be reliably achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone.[5] Based on the synthesis of the isomeric compound, Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, a robust protocol can be proposed.[5][6]

Proposed Synthesis Workflow

Caption: Proposed Hantzsch synthesis of the title compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine pyridine-3-carbothioamide (1 equivalent) and ethyl 2-chloro-3-oxobutanoate (1 equivalent) in absolute ethanol.

-

Reflux: Heat the mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Neutralize the solution with a 10% sodium bicarbonate solution until the cessation of effervescence.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of water and then recrystallize from a suitable solvent, such as ethanol, to yield the pure product.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Prospective Biological Activities and Evaluation Protocols

The thiazole and pyridine moieties are independently associated with a broad spectrum of biological activities.[1][7] Their combination in this compound suggests a high potential for significant pharmacological effects.

Antimicrobial Activity

Thiazole derivatives are well-documented as potent antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9][10][11][12] The mechanism of action often involves disruption of the microbial cell membrane, leading to leakage of cytoplasmic contents and eventual cell death.[9]

Caption: Workflow for antimicrobial susceptibility testing.

-

Preparation of Inoculum: Prepare standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from wells showing no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in viable cell count.

Anticancer Activity

The thiazole scaffold is a key component of several approved anticancer drugs, such as Dasatinib and Ixazomib.[4] Thiazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][13][14][15]

Caption: Workflow for determining in vitro anticancer activity.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

Other Potential Biological Activities

In addition to antimicrobial and anticancer effects, thiazole derivatives have been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties.[1][16] Preliminary screening for these activities could be conducted using established in vivo or in vitro models.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table provides a template for summarizing the expected outcomes from the proposed biological assays.

| Biological Activity | Assay | Test Organism/Cell Line | Expected Metric | Reference Compound |

| Antibacterial | Broth Microdilution | S. aureus, E. coli | MIC (µg/mL) | Ciprofloxacin |

| Antifungal | Broth Microdilution | C. albicans | MIC (µg/mL) | Fluconazole |

| Anticancer | MTT Assay | MCF-7, A549 | IC50 (µM) | Doxorubicin |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related thiazole and pyridine derivatives, this compound is predicted to exhibit significant antimicrobial and anticancer activities. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these properties. Future research should focus on the synthesis and biological screening of this compound, followed by lead optimization through the exploration of structure-activity relationships to enhance potency and selectivity.

References

-

Chandrakantha, B., Shetty, P., Nambiyar, V., Isloor, N., & Isloor, A. M. (2010). Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-flouro-4-methoxy phenyl moiety. European Journal of Medicinal Chemistry, 45(3), 1206-1210. Available from: [Link]

-

Molbank. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026(1), M2127. Available from: [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

-

National Center for Biotechnology Information. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]

-

MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available from: [Link]

-

ResearchGate. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Available from: [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. Available from: [Link]

-

MDPI. (n.d.). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[2][5][17]triazolo[4,3-a]pyrimidine-6-carboxylate. Available from: [Link]

-

ResearchGate. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Available from: [Link]

-

ResearchGate. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Available from: [Link]

-

Journal of Chemical Reviews. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

-

National Center for Biotechnology Information. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available from: [Link]

-

Journal of University of Shanghai for Science and Technology. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

-

ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Available from: [Link]

-

The Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Available from: [Link]

-

MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Available from: [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jchemrev.com [jchemrev.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, a novel small molecule with significant therapeutic promise. By integrating state-of-the-art in silico prediction methodologies with robust experimental validation assays, this document outlines a strategic, multi-pronged approach to elucidate the compound's mechanism of action and accelerate its development into a clinically relevant therapeutic agent. This guide is intended to serve as a practical roadmap for researchers and drug development professionals, offering detailed protocols and expert insights into the causality behind experimental choices.

Introduction: The Therapeutic Promise of a Novel Thiazole Derivative

This compound is a heterocyclic compound featuring a thiazole core, a structural motif prevalent in a wide array of pharmacologically active agents.[1] The thiazole ring is a versatile scaffold known to interact with a diverse range of biological targets, contributing to its presence in drugs with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] Furthermore, the pyridin-3-yl moiety is a key component of numerous clinically approved drugs and is recognized for its ability to form crucial interactions with biological macromolecules.[4][5][6] The combination of these two privileged scaffolds in this compound suggests a high probability of novel biological activity and therapeutic potential.

Given the absence of published data on the specific biological targets of this compound, a systematic and unbiased approach to target identification is paramount. This guide presents a logical workflow, commencing with a broad, computationally driven screening funnel to generate a tractable list of putative targets, followed by a rigorous experimental validation cascade to confirm and characterize the most promising candidates.

A Multi-Faceted Strategy for Target Identification

Our approach to elucidating the therapeutic targets of this compound is a carefully orchestrated interplay of computational and experimental methodologies. This integrated strategy is designed to maximize the probability of identifying high-confidence targets while minimizing time and resource expenditure.

In Silico Target Prediction: A Data-Driven Hypothesis Generation Engine

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to predict potential biological targets.[7][8][9] This in silico approach provides a cost-effective and rapid means of narrowing down the vast landscape of the human proteome to a manageable number of high-probability candidates.[10]

Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[11] By comparing the physicochemical properties of our compound to extensive databases of known ligands, we can infer potential targets.

3.1.1. Pharmacophore Modeling and Screening

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. We will generate a 3D pharmacophore model for this compound and use it to screen against a database of target-based pharmacophore models.[12]

Protocol for Pharmacophore-Based Target Fishing:

-

SMILES Input: The SMILES (Simplified Molecular Input Line Entry System) string for the compound is CCOC(=O)C1=C(C)N=C(S1)C2=CC=CN=C2 .

-

3D Conformation Generation: Convert the 2D SMILES string into a low-energy 3D conformation using a computational chemistry tool such as MolView or similar software.[5][13][14]

-

Pharmacophore Feature Identification: Identify key pharmacophoric features, including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids.

-

Database Screening: Screen the generated pharmacophore against a database of pre-computed pharmacophore models of known biological targets (e.g., PharmMapper, ZINCPharmer).

-

Hit Ranking and Filtering: Rank the retrieved targets based on the fit score of the pharmacophore alignment. Filter the results based on biological relevance and druggability.

Structure-Based Target Prediction

Structure-based approaches utilize the three-dimensional structure of potential protein targets to predict binding interactions with our compound.

3.2.1. Reverse Docking

Reverse docking, also known as inverse docking, is a powerful computational technique where a single ligand of interest is docked against a large collection of 3D protein structures.[6][15][16] This approach can identify potential "off-targets" and help to elucidate the polypharmacology of a compound.[15]

Protocol for Reverse Docking:

-

Ligand Preparation: Prepare the 3D structure of the compound, assigning appropriate atom types and charges.

-

Target Database Preparation: Utilize a curated database of druggable human proteins with available 3D structures (e.g., from the Protein Data Bank).

-

High-Throughput Docking: Perform automated docking of the ligand into the binding sites of all proteins in the database using a validated docking program like SwissDock or a similar platform.[17]

-

Scoring and Ranking: Score the predicted binding poses for each protein-ligand complex based on a scoring function that estimates the binding free energy. Rank the proteins from strongest to weakest predicted binders.

-

Post-Docking Analysis: Analyze the top-ranked protein-ligand complexes to ensure realistic binding poses and interactions.

Data Integration and Target Prioritization

The outputs from both ligand-based and structure-based approaches will be integrated and cross-referenced to identify targets that are predicted by multiple methods. A final layer of prioritization will involve pathway and network analysis to assess the biological relevance of the predicted targets in various disease contexts.

Table 1: Hypothetical Prioritized List of Predicted Targets

| Target ID | Target Name | Prediction Method(s) | Biological Rationale / Associated Diseases |

| P00533 | Epidermal Growth Factor Receptor (EGFR) | Reverse Docking, Pharmacophore | Cancer, Inflammation |

| P27361 | Glycogen Synthase Kinase-3 beta (GSK3B) | Reverse Docking | Diabetes, Neurodegenerative diseases, Cancer |

| P08684 | Cyclin-Dependent Kinase 2 (CDK2) | Reverse Docking, Similarity | Cancer, Cell Cycle Regulation |

| P10636 | Microtubule-associated protein tau | Pharmacophore, Similarity | Alzheimer's disease, Tauopathies |

| Q9Y243 | Dipeptidyl peptidase 4 (DPP4) | Similarity | Type 2 Diabetes |

Experimental Validation: From Prediction to Biological Confirmation

While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm the predicted targets and to understand the compound's true biological activity.[4][13]

Affinity-Based Target Identification

Affinity-based methods are a cornerstone of target deconvolution, enabling the isolation and identification of proteins that physically interact with the compound of interest.[18][19]

4.1.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the compound on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[18] The captured proteins are then identified using mass spectrometry.

Protocol for AC-MS:

-

Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a chromatography resin.

-

Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

-

Affinity Chromatography: Incubate the cell lysate with the compound-immobilized resin. Wash away non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins by changing the buffer conditions or by competing with an excess of the free compound.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][20]

Proteome-Wide Screening

4.2.1. Proteome Microarrays

Proteome microarrays consist of thousands of purified human proteins spotted onto a solid surface.[3][21][22] These arrays can be probed with a labeled version of the compound to identify direct binding interactions across a large portion of the proteome.

Kinase Profiling

Given that many small molecule drugs target protein kinases, a kinome-wide profiling assay is a highly relevant and efficient method to identify potential kinase targets.[1] Commercially available kinase screening panels offer the ability to test the compound against hundreds of kinases simultaneously.[23]

Protocol for Kinome Screening:

-

Compound Submission: Provide the compound to a specialized contract research organization offering kinome profiling services.

-

Assay Format: Typically, these assays measure the ability of the compound to inhibit the enzymatic activity of each kinase in the panel.

-

Data Analysis: The results are usually presented as the percent inhibition at a given compound concentration or as IC50 values for the most potently inhibited kinases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context.[2][4][24] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[4][24]

Protocol for CETSA:

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based detection method (e.g., Western blot or ELISA).

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control indicates target engagement.

Target Confirmation and Mechanism of Action Studies

Once high-confidence targets have been validated through the experimental pipeline, the final phase involves confirming their role in the compound's biological effects and elucidating the downstream mechanism of action.

Cell-Based Functional Assays

A variety of cell-based assays can be employed to determine the functional consequences of the compound's interaction with its validated target.[17] The choice of assay will be dictated by the known or predicted function of the target.

Table 2: Examples of Cell-Based Functional Assays for Validated Targets

| Validated Target | Assay Type | Measured Endpoint |

| EGFR | Cell Proliferation Assay | Inhibition of cancer cell growth |

| GSK3B | Reporter Gene Assay | Modulation of Wnt signaling pathway activity |

| CDK2 | Cell Cycle Analysis | Arrest of cell cycle progression |

| DPP4 | Enzyme Activity Assay | Inhibition of DPP4 enzymatic activity in cells |

Direct Target Engagement Assays

In addition to CETSA, other biophysical techniques can be used to quantify the binding affinity of the compound to its purified target protein, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

Conclusion: A Pathway to Novel Therapeutics

The systematic approach outlined in this technical guide provides a robust and efficient framework for the identification and validation of the therapeutic targets of this compound. By synergistically combining computational prediction with rigorous experimental validation, researchers can confidently elucidate the compound's mechanism of action, paving the way for its optimization and development as a first-in-class therapeutic agent. The successful execution of this strategy will not only unlock the full potential of this promising molecule but also contribute to the broader landscape of drug discovery.

References

-

SwissDock. [Link]

-

Protein Microarray - Wikipedia. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

-

Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - Frontiers. [Link]

-

Convert SMILES to 3D structure - NovoPro Bioscience Inc. [Link]

-

Using reverse docking for target identification and its applications for drug discovery - PubMed. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. [Link]

-

In Silico Target Prediction for Small Molecules - PubMed. [Link]

-

A review for cell-based screening methods in drug discovery - PMC - NIH. [Link]

-

SMILES to Structure - Leskoff. [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

A review on thiazole based compounds andamp; it's pharmacological activities. [Link]

-

Affinity purification is the most widely used technique to isolate specific target proteins from a complex proteome (Figure 1A). Small molecules identified in phenotypic screens are immobilized onto a solid support that can be used to isolate bound protein targets. This approach relies on extensive washing steps to remove non-binders, followed by specific methods to elute the proteins of interest. The eluted proteins can then either be directly identified using “shotgun” type sequencing methods with multi-dimensional liquid chromatography or be further separated by gel electrophoresis and analyzed by mass spectrometry. The identified peptide sequences can then be used in database searches to identify the target protein. [Link]

-

5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. [Link]

-

Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate - PubChem. [Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. [Link]

-

MEDock: a web server for efficient prediction of ligand binding sites based on a novel optimization algorithm - PubMed Central. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

-

Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC - NIH. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Link]

-

A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. [Link]

-

The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix Labs. [Link]

-

MTiOpenScreen: a web server for structure-based virtual screening - Oxford Academic. [Link]

-

A Quick Guide to Protein Microarray - Aurora Biomed. [Link]

-

SMILES to 2D or 3D SDF/Mol Converter - Biotech FYIcenter. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. [Link]

-

Recent Advances in In Silico Target Fishing - MDPI. [Link]

-

Computational/in silico methods in drug target and lead prediction. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

-

SwissTargetPrediction. [Link]

-

Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

-

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate - ChemSynthesis. [Link]

-

Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S - PubChem. [Link]

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970. [Link]

-

Reverse Docking Service - CD ComputaBio. [Link]

-

D3Targets-2019-nCoV: a webserver for predicting drug targets and for multi-target and multi-site based virtual screening against COVID-19 - PMC. [Link]

-

Binding site prediction - Directory of in silico Drug Design tools. [Link]

-

PrankWeb 4: a modular web server for protein–ligand binding site prediction and downstream analysis | Nucleic Acids Research | Oxford Academic. [Link]

-

MolView. [Link]

-

RNAfold web server. [Link]

-

Systematic computational strategies for identifying protein targets and lead discovery - NIH. [Link]

-

Kinome Profiling - Oncolines B.V. [Link]

-

Extending in Silico Protein Target Prediction Models to Include Functional Effects - Frontiers. [Link]

-

Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing). [Link]

-

Validation guidelines for drug-target prediction methods - Taylor & Francis. [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. [Link]

Sources

- 1. SwissTargetPrediction [swisstargetprediction.ch]

- 2. Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate | C12H12N2O2S | CID 619089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RNAfold web server [rna.tbi.univie.ac.at]

- 4. tandfonline.com [tandfonline.com]

- 5. MolView [molview.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Convert SMILES to 3D structure [novoprolabs.com]

- 13. SMILES to 2D or 3D SDF/Mol Converter [biotech.fyicenter.com]

- 14. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SwissDock [swissdock.ch]

- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. technologynetworks.com [technologynetworks.com]

- 18. protocols.io [protocols.io]

- 19. Directory of in silico Drug Design tools [click2drug.org]

- 20. Frontiers | Extending in Silico Protein Target Prediction Models to Include Functional Effects [frontiersin.org]

- 21. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. bumc.bu.edu [bumc.bu.edu]

- 23. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

The Ascendant Therapeutic Potential of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The confluence of pyridine and thiazole rings within a single molecular framework has given rise to a class of compounds with significant therapeutic promise. The core structure, Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, serves as a versatile scaffold for the development of novel drug candidates. This technical guide provides an in-depth exploration of this chemical series, from its synthesis and chemical characterization to its diverse biological activities and the intricate mechanisms that underpin its therapeutic effects. For researchers and drug development professionals, this document aims to be a comprehensive resource, offering not only a summary of the current state of knowledge but also actionable insights for the design and synthesis of next-generation therapeutics based on this privileged heterocyclic core.

The Synthetic Keystone: Hantzsch Thiazole Synthesis and Core Molecule Assembly

The foundational method for constructing the 2-pyridyl-thiazole core is the venerable Hantzsch thiazole synthesis. This robust and high-yielding reaction involves the condensation of a thioamide with an α-haloketone.[1] In the context of our target molecule, pyridine-3-carbothioamide serves as the thioamide precursor, reacting with ethyl 2-chloroacetoacetate to furnish the desired this compound.

Causality in Reagent Selection and Reaction Conditions

The choice of pyridine-3-carbothioamide is deliberate; the nitrogen atom of the pyridine ring at the 3-position imparts specific electronic properties and steric influences that are crucial for the biological activity of the resulting derivatives. The ethyl 2-chloroacetoacetate provides the three-carbon backbone and the ester functionality at the 5-position of the thiazole ring, a key handle for subsequent derivatization. The reaction is typically carried out in a protic solvent such as ethanol and often refluxed to drive the reaction to completion.[2]

Experimental Protocol: Synthesis of Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate

This protocol is a synthesized methodology based on established Hantzsch thiazole syntheses for analogous compounds.[2][3]

Materials:

-

Pyridine-3-carbothioamide

-

Ethyl 2-chloroacetoacetate

-

Absolute Ethanol

-

Sodium Bicarbonate (10% aqueous solution)

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-3-carbothioamide (1 equivalent) in absolute ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water.

-

Neutralize the aqueous mixture with a 10% sodium bicarbonate solution until effervescence ceases.

-

The resulting solid precipitate is collected by vacuum filtration.

-

Wash the solid with copious amounts of water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate.

Workflow for Core Synthesis

Caption: Hantzsch synthesis workflow for the core molecule.

A Spectrum of Biological Activity: From Microbes to Malignancies

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for both anti-infective and anticancer therapies.[3][4]

Antimicrobial Efficacy

The thiazole ring is a well-established pharmacophore in antimicrobial drug discovery.[5] Analogs of the core molecule have been shown to possess significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often multifaceted, but can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

A series of hydrazide-hydrazone derivatives of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide were synthesized and evaluated for their antimicrobial properties.[3] The results, summarized in the table below, highlight the potential of these compounds.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. flavus (MIC, µg/mL) |

| 5j | 1.66 ± 0.57 | 1.32 ± 0.57 | 2.66 ± 1.52 | 2.33 ± 0.57 | 1.66 ± 1.15 | 2.66 ± 1.15 |

| 5k | 3.66 ± 1.52 | 2.00 ± 1.00 | 4.66 ± 1.15 | 4.00 ± 1.00 | 3.33 ± 1.52 | 3.00 ± 1.00 |

| 5l | 4.00 ± 1.73 | 4.33 ± 0.57 | 7.00 ± 1.00 | 7.00 ± 1.00 | 4.00 ± 2.00 | 3.00 ± 1.00 |

| Tetracycline | 0.68 ± 0.54 | 0.66 ± 0.28 | 1.66 ± 1.15 | 1.66 ± 1.15 | - | - |

| Streptomycin | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.66 ± 1.15 | 1.00 ± 0.86 | - | - |

| Fluconazole | - | - | - | - | 1.00 ± 0.00 | 2.00 ± 0.00 |

Data adapted from reference[3].

Anticancer Potential and Mechanism of Action

Perhaps the most compelling therapeutic application of this scaffold lies in oncology. Numerous derivatives have exhibited potent cytotoxic activity against a variety of cancer cell lines.[4][6]

Recent studies have shed light on a fascinating mechanism of action for certain pyridine-thiazole hybrids. These compounds have been shown to induce genetic instability in tumor cells.[6] Tellingly, the cytotoxic effects of these derivatives were significantly diminished when cancer cells were pre-incubated with a PARP1 (Poly [ADP-ribose] polymerase 1) inhibitor.[6] This suggests that the anticancer activity is, at least in part, dependent on a functional PARP1-mediated DNA damage response. The compounds may cause DNA damage that, in cancer cells with compromised DNA repair pathways, leads to synthetic lethality.

The thiazole moiety is known to be a privileged structure for the inhibition of various protein and lipid kinases that are crucial for cancer cell proliferation and survival.[5] While not yet definitively demonstrated for the specific core molecule of this guide, it is plausible that derivatives could be designed to target kinases such as c-Met, CDK1, and PI3Kα.[5]

The following table summarizes the in vitro anticancer activity of selected pyridine-thiazole derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Compound 3 | HL-60 (Leukemia) | 0.57 |

| Compound 4 | NCI-H460 (Non-Small Cell Lung Cancer) | -40.69 (% growth) |

| Compound 4h | HTC-116 (Colon Carcinoma) | 2.03 ± 0.72 |

| Compound 4h | HepG-2 (Hepatocellular Carcinoma) | 2.17 ± 0.83 |

| Cisplatin | A549 (Lung Cancer) | 12.65 µg/mL |

Data adapted from references[4][6]. Note: Some data is presented as % growth inhibition.

Structure-Activity Relationship (SAR) Insights

The modular nature of the this compound core allows for systematic modifications to explore the structure-activity landscape.

-

Position of the Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) has a significant impact on biological activity. Studies have shown that 3-pyridyl derivatives can exhibit enhanced cytotoxic activity compared to their 2- and 4-pyridyl counterparts.

-

Substituents on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring are critical. The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides and hydrazides, leading to derivatives with altered pharmacokinetic and pharmacodynamic properties.[3]

-

Aromatic Substituents: The introduction of various substituted aromatic rings at different positions of the core structure can dramatically influence activity. For instance, the presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the thiazole can modulate the anticancer potency.[4]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Proposed Signaling Pathway and Visualization

Based on the evidence suggesting the induction of genetic instability and the involvement of PARP1, a proposed mechanism of action for the anticancer activity of these compounds is depicted below.

Caption: Proposed mechanism of anticancer activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, makes it an attractive area for further investigation. Future research should focus on:

-

Elucidation of Specific Molecular Targets: While the involvement of PARP1 is a significant finding, the precise nature of the DNA damage induced by these compounds and the potential for direct inhibition of other key cellular targets warrants further investigation.

-

Optimization of Pharmacokinetic Properties: Systematic medicinal chemistry efforts are needed to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Exploration of Novel Analogs: The synthesis and evaluation of a wider range of derivatives, including those with different heterocyclic rings and substitution patterns, could lead to the discovery of compounds with improved potency and selectivity.

References

-

Yuriev, M. Y., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6048. [Link]

-

Ghorab, M. M., & Al-Said, M. S. (2012). Antitumor activity of novel pyridine, thiophene and thiazole derivatives. Archives of Pharmacal Research, 35(6), 965–973. [Link]

-

Patel, R. V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25255–25268. [Link]

-

Al-Ostoot, F. H., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, In Press. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(2), 430. [Link]

-

Hantzsch, A. (1887). Ueber die Synthese der Thiazole. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

-

Pop, A., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 171-177. [Link]

-

Beuchel, A., et al. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1255–1259. [Link]

-

Anonymous. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Anonymous. (n.d.). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Anonymous. (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

-

Anonymous. (n.d.). Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity. PubMed. [Link]

-

Anonymous. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "biologically active scaffold" present in over 18 FDA-approved drugs.[1] Its derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] When hybridized with a pyridine moiety, another critical pharmacophore, the resulting pyridine-thiazole framework offers a rich chemical space for the development of novel therapeutic agents. This guide provides a detailed exploration of the structure-activity relationship (SAR) of a specific pyridine-thiazole derivative, Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. While direct SAR studies on this exact molecule are not extensively published, a comprehensive analysis of structurally related analogs allows for the elucidation of key structural features that govern its biological activity. This document will serve as a technical resource for researchers engaged in the design and optimization of novel pyridine-thiazole-based drug candidates.

Synthesis of the Core Scaffold